molecular formula C10H21NO B15325867 1-Amino-3-cyclopropyl-2,2-dimethylpentan-3-ol

1-Amino-3-cyclopropyl-2,2-dimethylpentan-3-ol

Cat. No.: B15325867
M. Wt: 171.28 g/mol
InChI Key: WXWDRTMTTYUFFB-UHFFFAOYSA-N
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Description

1-Amino-3-cyclopropyl-2,2-dimethylpentan-3-ol is a branched amino alcohol characterized by a cyclopropyl substituent at the 3-position, along with two methyl groups at the 2-position and a primary amine at the 1-position. The cyclopropane ring introduces significant steric strain, which may influence its reactivity, conformational stability, and intermolecular interactions in synthetic or biological contexts .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-amino-3-cyclopropyl-2,2-dimethylpentan-3-ol

InChI

InChI=1S/C10H21NO/c1-4-10(12,8-5-6-8)9(2,3)7-11/h8,12H,4-7,11H2,1-3H3

InChI Key

WXWDRTMTTYUFFB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CC1)(C(C)(C)CN)O

Origin of Product

United States

Scientific Research Applications

1-Amino-3-cyclopropyl-2,2-dimethylpentan-3-ol is utilized in various fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups facilitate binding to active sites, influencing biochemical pathways and reactions.

Comparison with Similar Compounds

Structural Differences :

  • The cyclopropyl group in the target compound is replaced by a methoxymethyl (-CH2OCH3) group.

Inferred Properties :

  • Increased solubility in polar solvents (e.g., water, alcohols) compared to the hydrophobic cyclopropyl analog.
  • The methoxy group may alter reactivity in nucleophilic or catalytic reactions.

Commercial Status : Discontinued, similar to the target compound, suggesting shared challenges in production or application .

1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride

Structural Differences :

  • Cyclopropyl is replaced by a linear ethyl (-CH2CH2) group.
  • The compound exists as a hydrochloride salt (C9H22ClNO), introducing ionic character.

Key Data :

  • Molecular Weight : 195.73 g/mol .
  • Physical State : Powder, stored at 4°C .
  • Solubility : Likely higher aqueous solubility than the free base form due to salt formation.

Implications :

  • The ethyl group provides greater conformational flexibility compared to the rigid cyclopropane ring.
  • The hydrochloride salt enhances stability and handling, making it preferable for storage and pharmaceutical applications .

3-Methyl-1-pentanol

Structural Differences :

  • A simpler alcohol lacking both the amino group and cyclopropane ring.
  • Molecular formula: C6H14O .

Functional Comparison :

  • The hydroxyl group in 3-methyl-1-pentanol may share hydrogen-bonding behavior with the target compound’s alcohol moiety.

Comparative Data Table

Property This compound 1-Amino-3-(methoxymethyl)-2,2-dimethylpentan-3-ol 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol hydrochloride 3-Methyl-1-pentanol
Key Substituent Cyclopropyl Methoxymethyl Ethyl None (simple alcohol)
Functional Groups Amino, Alcohol Amino, Alcohol, Ether Amino (salt), Alcohol Alcohol
Molecular Formula Not Provided Not Provided C9H22ClNO C6H14O
Physical State Not Provided Not Provided Powder Liquid (inferred)
Commercial Availability Discontinued Discontinued Available as salt Available

Research and Commercial Insights

  • Synthesis Challenges: The discontinuation of this compound and its methoxymethyl analog may reflect difficulties in cyclopropane integration or purification .
  • Salt Forms : The hydrochloride derivative’s availability highlights the importance of salt formation in improving stability and commercial viability .
  • Structural Flexibility vs. Rigidity : Ethyl-substituted analogs offer synthetic flexibility, while cyclopropane-containing compounds may provide unique reactivity for specialized applications .

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